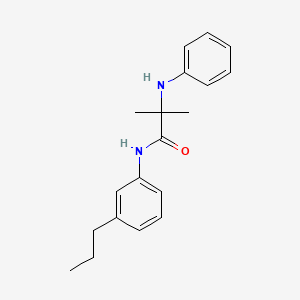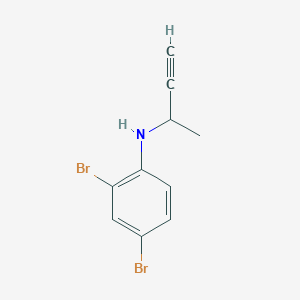
4-(Chloromethyl)benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C9H5ClN2. It is known for its unique structure, which includes a benzene ring substituted with a chloromethyl group and two cyano groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)benzene-1,2-dicarbonitrile typically involves the chloromethylation of benzene-1,2-dicarbonitrile. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)benzene-1,2-dicarbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the cyano groups can lead to the formation of amines, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents is common.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, amines, and other functionalized aromatic compounds. These products have significant value in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Scientific Research Applications
4-(Chloromethyl)benzene-1,2-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research into its derivatives has led to the development of new therapeutic agents with improved efficacy and safety profiles.
Industry: It is used in the production of advanced materials, such as polymers and dyes, due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)benzene-1,2-dicarbonitrile involves its ability to undergo various chemical transformations. The chloromethyl group is highly reactive, allowing for easy substitution and modification. The cyano groups can participate in nucleophilic addition reactions, leading to the formation of diverse products. These properties make it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophthalonitrile: Similar in structure but contains a nitro group instead of a chloromethyl group.
Benzene-1,2-dicarbonitrile: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
4-Chlorobenzyl chloride: Contains a chloromethyl group but lacks the cyano groups, limiting its applications in certain reactions.
Uniqueness
4-(Chloromethyl)benzene-1,2-dicarbonitrile is unique due to the presence of both a chloromethyl group and cyano groups on the benzene ring. This combination of functional groups provides a high degree of reactivity and versatility, making it suitable for a wide range of chemical transformations and applications.
Properties
CAS No. |
89927-55-9 |
|---|---|
Molecular Formula |
C9H5ClN2 |
Molecular Weight |
176.60 g/mol |
IUPAC Name |
4-(chloromethyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C9H5ClN2/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3H,4H2 |
InChI Key |
BRBQZAOETTWQCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCl)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Hydroxy-3-[2-(2-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14374551.png)
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(diphenylmethyl)glycine](/img/structure/B14374556.png)
![N,N-Diethyl-4-[(E)-(6-isothiocyanato-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B14374563.png)
![1-Azabicyclo[2.2.2]octan-3-yl 3,5-dichlorobenzoate](/img/structure/B14374570.png)
![S-[4-(Decyloxy)phenyl] 4-butoxybenzene-1-carbothioate](/img/structure/B14374579.png)

![2-[(1-Butylpiperidin-4-ylidene)amino]ethan-1-amine](/img/structure/B14374585.png)





![2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate](/img/structure/B14374637.png)
